3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds with a piperidine moiety have been found to interact with various targets, including enzymes like cathepsin f .
Mode of Action
The specific interaction depends on the compound’s structure and the nature of the target .
Biochemical Pathways
Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .
Pharmacokinetics
Similar compounds with a piperidine moiety have been found to exhibit reliable pharmacokinetic properties .
Result of Action
Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the quinoline core or the sulfonyl group.
Substitution: Nucleophilic substitution reactions can be carried out to replace the piperidinyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anticancer, antimicrobial, and antiviral activities.
Biological Studies: It can be used to study the interaction of quinoline derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione: This compound also features a piperidinyl group and a sulfonyl group, but with different core structures and biological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has a similar piperidinyl group but with a different core structure and applications.
Uniqueness
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is unique due to its specific combination of functional groups and its quinoline core, which imparts distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in medicinal chemistry and other scientific research fields .
Biological Activity
3-(Benzenesulfonyl)-6-methyl-4-(piperidin-1-yl)quinoline is a synthetic compound belonging to the quinoline family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : The quinoline structure is synthesized through the Friedländer reaction, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone under acidic conditions.
- Introduction of the Piperidinyl Group : This is achieved via nucleophilic substitution reactions.
- Sulfonylation : The benzenesulfonyl group is introduced by reacting the intermediate compound with benzenesulfonyl chloride in the presence of a base like triethylamine.
Biological Activity
The biological activity of this compound has been explored in various studies, particularly in relation to its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that analogues containing piperidine moieties demonstrated potent antiplasmodium activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with IC50 values in the nanomolar range. This suggests that modifications in the piperidine side chain can enhance efficacy against malaria .
Anticancer Potential
Quinoline derivatives have also shown promise in cancer research. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. The mechanism often involves binding to active sites of target enzymes, leading to altered cellular processes that may inhibit tumor growth.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity and disrupting cellular functions.
- Cellular Uptake : The piperidine moiety may facilitate better cellular uptake through pH trapping mechanisms, enhancing the bioavailability of the compound within target cells .
Case Studies
Several case studies have investigated the biological activities of quinoline derivatives similar to this compound:
- Antimalarial Activity : A study synthesized various quinoline-piperidine analogues and tested their efficacy against P. falciparum. Compounds showed significant activity with minimal cytotoxicity, indicating their potential for further development as antimalarial agents .
- Antibacterial Properties : Another study explored the antibacterial activity of quinoline derivatives against Gram-positive bacteria, demonstrating effective inhibition at low concentrations (MIC values ranging from 15.625 μM to 125 μM) .
Research Findings Summary Table
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-methyl-4-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2S/c1-16-10-11-19-18(14-16)21(23-12-6-3-7-13-23)20(15-22-19)26(24,25)17-8-4-2-5-9-17/h2,4-5,8-11,14-15H,3,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MACIYVIXSWKEFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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